molecular formula C13H9NO2S B8324643 2-(4-Hydroxyphenyl)benzothiazol-6-ol

2-(4-Hydroxyphenyl)benzothiazol-6-ol

Cat. No. B8324643
M. Wt: 243.28 g/mol
InChI Key: UNCMKVXDLXKQDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05227454

Procedure details

20 g of 2-(p-methoxyphenyl)-6-methoxybenzothiazole are refluxed in a mixture of 100 ml of glacial acetic acid and 200 ml of concentrated aqueous HBr with stirring. After 14 hours the mixture is cooled down to room temperature and filtered with suction, and the filter residue is washed with water and recrystallized from ethanol. The yield is 17.2 g (95% of theory); melting point: 284°-286° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[S:10][C:11]3[CH:17]=[C:16]([O:18]C)[CH:15]=[CH:14][C:12]=3[N:13]=2)=[CH:5][CH:4]=1>C(O)(=O)C.Br>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]2[S:10][C:11]3[CH:17]=[C:16]([OH:18])[CH:15]=[CH:14][C:12]=3[N:13]=2)=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C=1SC2=C(N1)C=CC(=C2)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered with suction
WASH
Type
WASH
Details
the filter residue is washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C=C1)C=1SC2=C(N1)C=CC(=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.